molecular formula C11H11N3O3 B12048557 5-Azanyl-6-Oxidanyl-1-(Phenylmethyl)pyrimidine-2,4-Dione

5-Azanyl-6-Oxidanyl-1-(Phenylmethyl)pyrimidine-2,4-Dione

Cat. No.: B12048557
M. Wt: 233.22 g/mol
InChI Key: HTIBHRPLOZXHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azanyl-6-Oxidanyl-1-(Phenylmethyl)pyrimidine-2,4-Dione is a chemical compound with the molecular formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.223 g/mol This compound is known for its unique structure, which includes a pyrimidine ring substituted with azanyl, oxidanyl, and phenylmethyl groups

Preparation Methods

The synthesis of 5-Azanyl-6-Oxidanyl-1-(Phenylmethyl)pyrimidine-2,4-Dione typically involves multi-step organic reactions. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

5-Azanyl-6-Oxidanyl-1-(Phenylmethyl)pyrimidine-2,4-Dione undergoes various chemical reactions, including:

Scientific Research Applications

5-Azanyl-6-Oxidanyl-1-(Phenylmethyl)pyrimidine-2,4-Dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azanyl-6-Oxidanyl-1-(Phenylmethyl)pyrimidine-2,4-Dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Azanyl-6-Oxidanyl-1-(Phenylmethyl)pyrimidine-2,4-Dione can be compared with other similar compounds, such as:

    5-Azanyl-6-Hydroxyl-1-(Phenylmethyl)pyrimidine-2,4-Dione: Similar structure but with a hydroxyl group instead of an oxidanyl group.

    5-Azanyl-6-Oxidanyl-1-(Methyl)pyrimidine-2,4-Dione:

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-amino-1-benzyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O3/c12-8-9(15)13-11(17)14(10(8)16)6-7-4-2-1-3-5-7/h1-5,16H,6,12H2,(H,13,15,17)

InChI Key

HTIBHRPLOZXHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)O

Origin of Product

United States

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